Dehydroxy mirabegron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

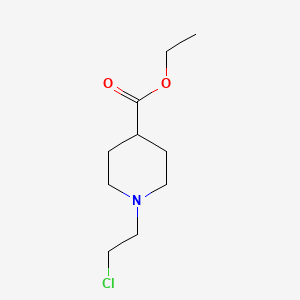

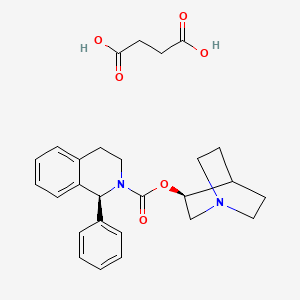

Dehydroxy Mirabegron is a compound with the molecular formula C21H24N4OS . It is also known as 2-Amino-N-[4-[2-[(2-phenylethyl)amino]ethyl]phenyl]-4-Thiazoleacetamide .

Synthesis Analysis

While there isn’t specific information available on the synthesis of this compound, a study on the synthesis of Mirabegron, a related compound, suggests a new synthetic route with low-cost starting materials .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H24N4OS . More detailed structural information can be found in databases like PubChem .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 380.5 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, and Covalently-Bonded Unit Count can be found in databases like PubChem .

Applications De Recherche Scientifique

Metabolic and Cardiovascular Effects

Mirabegron has been investigated for its potential to improve obesity-related metabolic diseases through mechanisms such as increasing brown adipose tissue (BAT) thermogenesis, white adipose tissue (WAT) lipolysis, and insulin sensitivity. In a study involving healthy women, chronic mirabegron therapy increased BAT metabolic activity, resting energy expenditure (REE), and improved plasma levels of beneficial lipoproteins and insulin sensitivity, suggesting its utility in managing metabolic disease (O'mara et al., 2020).

Pharmacokinetics and Metabolism

Research on mirabegron's pharmacokinetic properties, including absorption mechanisms and the characterization of its stress degradation products, provides insight into its stability and safety profile. Studies have shown that mirabegron degrades under hydrolytic and oxidative stress conditions, emphasizing the importance of understanding its degradation pathways and potential toxicities of degradation products (Kalariya et al., 2015). Additionally, mirabegron's membrane permeability and the involvement of human intestinal transport proteins in its absorption process have been studied, revealing its low-to-moderate membrane permeability and potential efflux into the intestinal lumen (Takusagawa et al., 2013).

Mécanisme D'action

Target of Action

Dehydroxy mirabegron, similar to its parent compound mirabegron, is a potent and selective agonist of beta-3 adrenergic receptors . These receptors are primarily found in the detrusor muscle of the bladder, and their activation leads to the relaxation of this muscle .

Mode of Action

This compound interacts with its targets, the beta-3 adrenergic receptors, by binding to them and activating them . This activation leads to the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill-void cycle . Unlike other treatments for overactive bladder, such as solifenacin and darifenacin, this compound lacks significant antimuscarinic activity .

Biochemical Pathways

The activation of beta-3 adrenergic receptors by this compound leads to an increase in the generation of cyclic AMP (cAMP), which in turn activates K+ channels, causing membrane hyperpolarization . This results in the relaxation of the detrusor muscle, enabling the bladder wall to remain distended and allowing for the storage of urine .

Pharmacokinetics

The metabolic pathways include amide hydrolysis and glucuronidation .

Result of Action

The primary result of this compound’s action is the relaxation of the detrusor muscle in the bladder, leading to an increase in bladder capacity . This alleviates symptoms of overactive bladder, such as urinary frequency and incontinence .

Orientations Futures

Mirabegron, a related compound, has shown potential in increasing human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content. These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . The potential addition of vibegron in the near future will offer an alternative beta-3 agonist which may offer a different efficacy profile .

Analyse Biochimique

Biochemical Properties

Dehydroxy Mirabegron interacts with various enzymes, proteins, and other biomolecules in the body. It is known to be a β3-adrenergic receptor agonist . This means that it binds to β3-adrenergic receptors, triggering a series of biochemical reactions. The nature of these interactions is complex and involves changes in cyclic AMP levels and UCP1 mRNA content .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with β3-adrenoceptors . It increases the generation of cyclic AMP, thus activating K+ channels and causing membrane hyperpolarization . This leads to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the drug has a significant impact on cellular metabolism in adipocytes, improving glucose handling in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to have potent anticancer effects in various animal cancer models . The specific threshold effects and any toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMFYHUWWFFNPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)

![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)